METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics. This compound, in particular, is of interest due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: Starting with a thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl group to the thiophene core, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Acetamido Group Addition: The acetamido group is introduced through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Morpholine Substitution: The morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Esterification: Finally, the carboxylate ester is formed through esterification reactions, using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-CPBA.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like SnCl2 or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2, KMnO4
Reduction: SnCl2, H2/Pd-C, NaBH4
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE may be studied for its potential pharmacological properties. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or conductive polymers. Its electronic properties may be harnessed for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The morpholine ring and the methoxyphenyl group could play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHOXYPHENYL)-2-[2-(DIMETHYLAMINO)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- METHYL 4-(4-METHOXYPHENYL)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Uniqueness
Compared to similar compounds, METHYL 4-(4-METHOXYPHENYL)-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE may exhibit unique properties due to the presence of the morpholine ring. This structural feature could influence its pharmacokinetic properties, such as solubility and metabolic stability, as well as its binding interactions with biological targets.
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-24-14-5-3-13(4-6-14)15-12-27-18(17(15)19(23)25-2)20-16(22)11-21-7-9-26-10-8-21/h3-6,12H,7-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJDYLDFBIMXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.